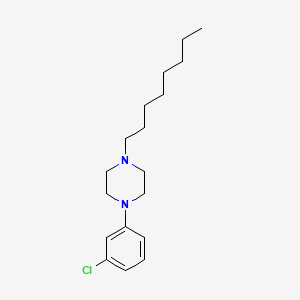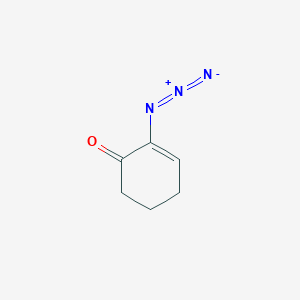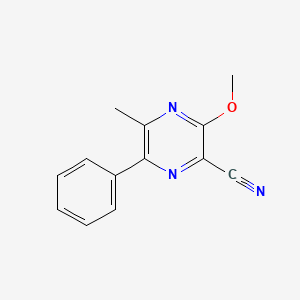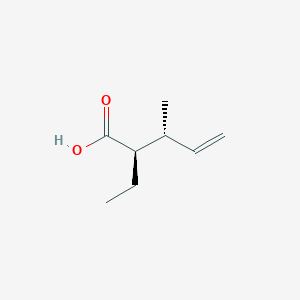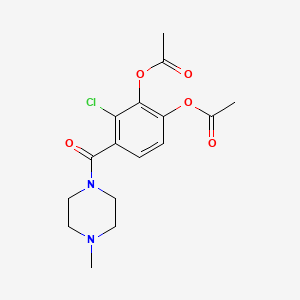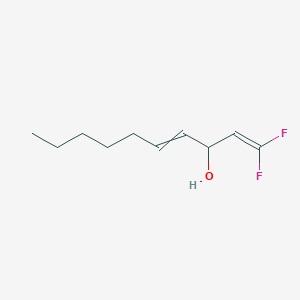
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol is a chemical compound known for its unique structure and reactivity. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its multiple methyl groups and a peroxol functional group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol typically involves the cycloaddition of appropriate precursors. One common method includes the reaction of a methyl-substituted hydrazine with a suitable diketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a silver salt, to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the hydrazine and diketone precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the peroxol group, leading to the formation of simpler pyrazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce simpler pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species (ROS), which can modulate various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: Similar in terms of multiple methyl groups and heterocyclic structure.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Shares the pentamethyl substitution pattern.
Uniqueness
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol is unique due to its peroxol functional group, which imparts distinct reactivity and potential biological activity. This sets it apart from other methyl-substituted heterocycles, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
137363-39-4 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-hydroperoxy-3,4,4,5,5-pentamethylpyrazole |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)7(3,4)9-10-8(6,5)12-11/h11H,1-5H3 |
InChI-Schlüssel |
WQJPWIATEIXNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N=NC1(C)OO)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



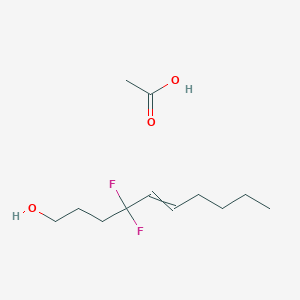
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
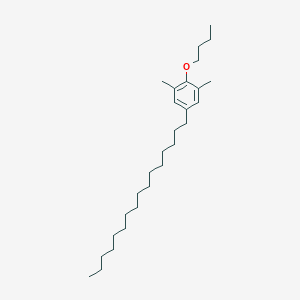
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
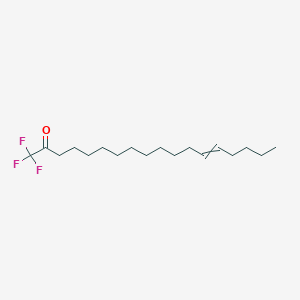
methyl carbonate](/img/structure/B14270203.png)
